![molecular formula C15H20N2O2 B4846204 1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4846204.png)
1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide, also known as Etizolam, is a benzodiazepine analog that is widely used in scientific research. It is a psychoactive drug that has been found to have anxiolytic, sedative, and hypnotic properties. Etizolam is a popular research chemical that is used in the study of various neurological and psychiatric disorders.
Mechanism of Action
1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. 1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide binds to the GABA-A receptor and enhances the activity of GABA, leading to a reduction in anxiety and sedation.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide has been found to have a range of biochemical and physiological effects on the human body. It has been found to reduce anxiety, induce sedation, and promote sleep. 1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide has also been found to have muscle relaxant properties, making it useful in the treatment of muscle spasms and seizures.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide has several advantages as a research chemical. It is relatively easy to synthesize and is readily available. It has also been found to have a range of useful properties that make it a valuable tool for the study of various neurological and psychiatric disorders. However, 1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide also has limitations as a research chemical. Its effects on the human body are not fully understood, and its long-term effects have not been studied extensively.
Future Directions
There are several future directions for research on 1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide. One area of research is the study of its long-term effects on the human body. Another area of research is the development of new benzodiazepine analogs that have improved properties and fewer side effects. Additionally, the use of 1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide in the treatment of various neurological and psychiatric disorders could be further explored.
Scientific Research Applications
1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide is widely used in scientific research to study the effects of benzodiazepine analogs on the human body. It has been found to have anxiolytic, sedative, and hypnotic properties, making it a valuable tool for the study of various neurological and psychiatric disorders. 1-(3,5-dimethylphenyl)-N-ethyl-5-oxo-3-pyrrolidinecarboxamide has been used in the study of anxiety disorders, insomnia, and depression.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-16-15(19)12-8-14(18)17(9-12)13-6-10(2)5-11(3)7-13/h5-7,12H,4,8-9H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDNCIUKNXJRTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C1)C2=CC(=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-N-ethyl-5-oxopyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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